molecular formula C20H17N3O2 B2926852 (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile CAS No. 620584-75-0

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

Cat. No. B2926852
CAS RN: 620584-75-0
M. Wt: 331.375
InChI Key: YNFJSTFEBAKURV-QINSGFPZSA-N
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Description

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Chemical Synthesis and Modification

The compound finds application in the field of chemical synthesis and modification. For instance, it has been used in the annelation reactions of a haloquinoline ring, where its interaction with dihalobenzaldehydes leads to the formation of various acrylonitriles and subsequent intramolecular cyclization producing novel compounds (Khilya et al., 2004). Similarly, it is involved in transforming nitrile groups of polymers like poly(styrene-co-acrylonitrile) (SAN) into other functional groups, significantly impacting polymer chemistry (Schmidt-naake et al., 1999).

Catalytic and Synthetic Reactions

In the realm of catalytic and synthetic reactions, this compound has been pivotal in reactions like the base-promoted Friedel–Crafts alkylation/Michael addition. These reactions are crucial for synthesizing complex molecular structures in organic chemistry and medicinal chemistry (Connon et al., 2019). The compound is also utilized in the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives, highlighting its versatility in generating diverse organic compounds (El-Khamry et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential antitumor activity. For example, certain benzyl-substituted-4(3H)-quinazolinones, which are structurally related, have shown promising results in inhibiting tumor growth, indicating the potential of this compound in cancer research (Al-Suwaidan et al., 2016).

properties

IUPAC Name

(Z)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFJSTFEBAKURV-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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